molecular formula C23H25ClN2O4 B12162148 5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol

5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol

Cat. No.: B12162148
M. Wt: 428.9 g/mol
InChI Key: SNNZYJRGHYJZQK-UHFFFAOYSA-N
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Description

5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol is a complex organic compound featuring a quinoline core substituted with a pyrrolidine ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with pyrrolidine under basic conditions.

    Addition of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the quinoline core or the pyrrolidine ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of quinoline derivatives with oxidized methoxy groups.

    Reduction: Formation of reduced quinoline or pyrrolidine derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol has potential as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its quinoline core is a common motif in many drugs, suggesting possible applications in treating diseases such as malaria, bacterial infections, and cancer.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol would depend on its specific biological target. Generally, compounds with a quinoline core can intercalate into DNA, inhibit enzymes, or interact with receptors. The trimethoxyphenyl group may enhance binding affinity and specificity, while the pyrrolidine ring could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent also featuring a quinoline structure.

    Pyrrolidine Derivatives: Various compounds with a pyrrolidine ring used in medicinal chemistry.

Uniqueness

5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol is unique due to the combination of its structural elements. The presence of the trimethoxyphenyl group and the pyrrolidine ring, along with the quinoline core, provides a distinct chemical profile that could offer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C23H25ClN2O4

Molecular Weight

428.9 g/mol

IUPAC Name

5-chloro-7-[pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol

InChI

InChI=1S/C23H25ClN2O4/c1-28-18-11-14(12-19(29-2)23(18)30-3)21(26-9-4-5-10-26)16-13-17(24)15-7-6-8-25-20(15)22(16)27/h6-8,11-13,21,27H,4-5,9-10H2,1-3H3

InChI Key

SNNZYJRGHYJZQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CC(=C3C=CC=NC3=C2O)Cl)N4CCCC4

Origin of Product

United States

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